silane CAS No. 105566-50-5](/img/structure/B14332681.png)
[(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane is an organosilicon compound that features a thiophene ring substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane typically involves the reaction of 5,5-dimethyl-4,5-dihydrothiophen-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Wirkmechanismus
The mechanism by which (5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl group can protect functional groups during chemical reactions, and its removal can be used to reveal reactive sites on molecules. This compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating a range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Unique due to its specific substitution pattern on the thiophene ring.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Similar structure but with different silyl group substitution.
(5,5-Dimethyl-4,5-dihydrothiophen-2-yl)oxysilane: Another variant with a different alkyl group on the silicon atom.
Eigenschaften
CAS-Nummer |
105566-50-5 |
|---|---|
Molekularformel |
C9H18OSSi |
Molekulargewicht |
202.39 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-thiophen-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18OSSi/c1-9(2)7-6-8(11-9)10-12(3,4)5/h6H,7H2,1-5H3 |
InChI-Schlüssel |
NEQVASULNHUPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(S1)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



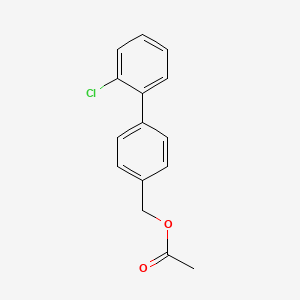
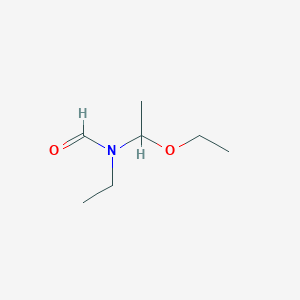
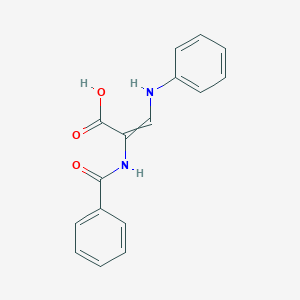
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
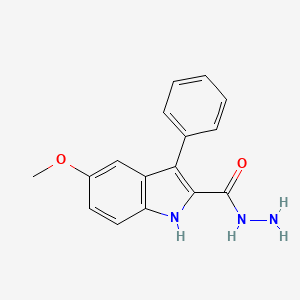
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
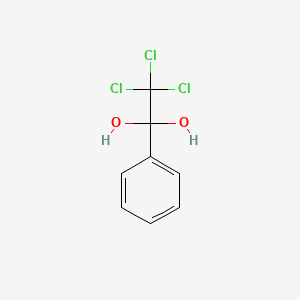
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
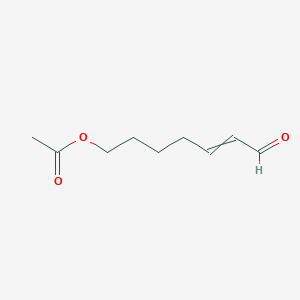

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
